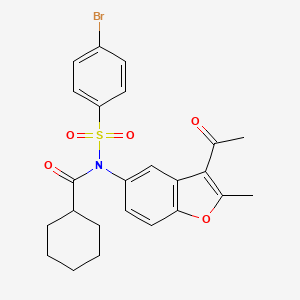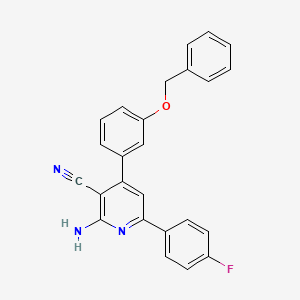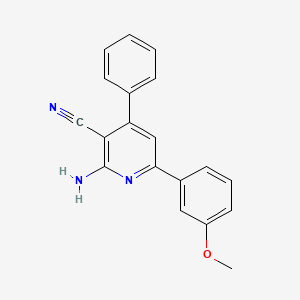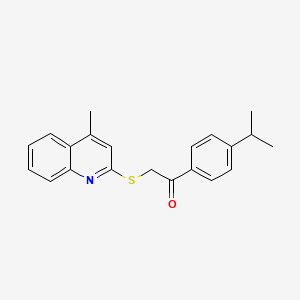
1-(4-Isopropylphenyl)-2-((4-methylquinolin-2-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Isopropylphenyl)-2-((4-methylquinolin-2-yl)thio)ethanone is an organic compound that belongs to the class of thioethers It is characterized by the presence of an isopropylphenyl group and a methylquinolinylthio group attached to an ethanone backbone
Preparation Methods
The synthesis of 1-(4-Isopropylphenyl)-2-((4-methylquinolin-2-yl)thio)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 4-isopropylbenzaldehyde with 4-methylquinoline-2-thiol in the presence of a base, such as sodium hydride, to form the desired thioether. The reaction is typically carried out in an aprotic solvent, such as dimethylformamide, at elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques, such as chromatography and recrystallization.
Chemical Reactions Analysis
1-(4-Isopropylphenyl)-2-((4-methylquinolin-2-yl)thio)ethanone undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Isopropylphenyl)-2-((4-methylquinolin-2-yl)thio)ethanone has several scientific research applications:
Medicinal Chemistry: This compound may be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It can be used as a building block for the synthesis of advanced materials, such as polymers and nanomaterials, with unique properties.
Biological Studies: Researchers may investigate its biological activity, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 1-(4-Isopropylphenyl)-2-((4-methylquinolin-2-yl)thio)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
1-(4-Isopropylphenyl)-2-((4-methylquinolin-2-yl)thio)ethanone can be compared with other similar compounds, such as:
1-(4-Isopropylphenyl)-2-((4-chloroquinolin-2-yl)thio)ethanone: This compound has a chloroquinolinylthio group instead of a methylquinolinylthio group, which may result in different chemical and biological properties.
1-(4-Isopropylphenyl)-2-((4-methylquinolin-2-yl)thio)propanone: This compound has a propanone backbone instead of an ethanone backbone, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-methylquinolin-2-yl)sulfanyl-1-(4-propan-2-ylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NOS/c1-14(2)16-8-10-17(11-9-16)20(23)13-24-21-12-15(3)18-6-4-5-7-19(18)22-21/h4-12,14H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFNEMNTBXDNFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)C3=CC=C(C=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(2-ethoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B7755722.png)
![2-(2-chlorophenyl)-7-(4-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B7755729.png)
![Ethyl 4-[[7-(4-hydroxyphenyl)-5-methyl-2-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonyl]amino]benzoate](/img/structure/B7755743.png)
![Ethyl 4-[[7-(4-hydroxyphenyl)-2-(3-hydroxypropyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonyl]amino]benzoate](/img/structure/B7755749.png)
![4-[(E)-2-(4,6-ditert-butylpyrylium-2-yl)ethenyl]-2-methoxyphenol;tetrafluoroborate](/img/structure/B7755762.png)
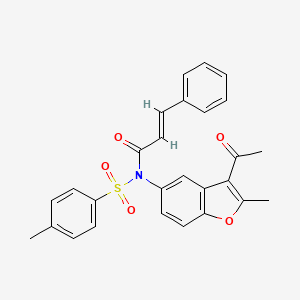
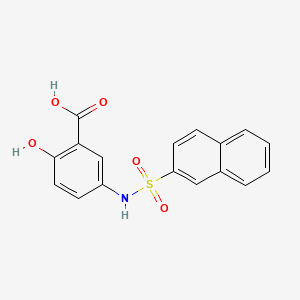
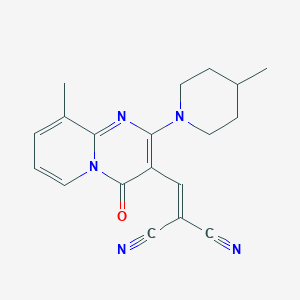
![2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-fluoro-3-methylphenyl)ethanone](/img/structure/B7755795.png)
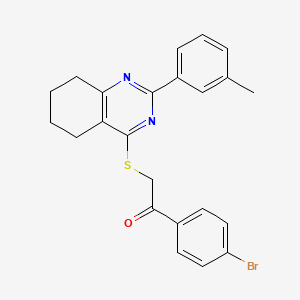
![9,10-dioxo-N-(9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-9,10-dihydroanthracene-2-sulfonamide](/img/structure/B7755813.png)
